Amdinocillin methylacetate is derived from 6-aminopenicillanic acid, which serves as the core structure for many penicillin derivatives. It is classified as a β-lactam antibiotic, specifically falling under the subclass of penicillins. The compound's CAS Registry Number is 32887-01-7, and it is recognized for its effectiveness against gram-negative bacteria, particularly within the Enterobacterales family, which includes pathogens like Escherichia coli and Klebsiella spp. .
The synthesis of amdinocillin methylacetate involves several key steps:
The molecular formula of amdinocillin methylacetate is , with a molecular weight of 325.43 g/mol. Its structure consists of a bicyclic thiazolidine ring fused with a β-lactam ring, characteristic of penicillin antibiotics. Notably, the compound features a hexahydro-1H-azepin-1-yl group attached via a methylene bridge, contributing to its antibacterial activity .
Amdinocillin methylacetate undergoes various chemical reactions that are essential for its antibacterial function:
Amdinocillin methylacetate exerts its antibacterial effects by binding to PBPs, which are essential enzymes involved in the cross-linking of peptidoglycan layers in bacterial cell walls. This binding inhibits cell wall synthesis, leading to cell lysis and death, particularly effective against gram-negative bacteria due to its ability to penetrate their outer membrane .
The physical and chemical properties of amdinocillin methylacetate are critical for its functionality:
Amdinocillin methylacetate is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria:
Amdinocillin methylacetate (pivmecillinam) is a prodrug of amdinocillin, an amidinopenicillin derivative with potent activity against Gram-negative bacteria. The core synthetic pathway initiates with 6-aminopenicillanic acid (6-APA), which undergoes acylation at the 6-amino position using tert-butoxycarbonyl-protected amidino precursors. The pivotal step involves esterification of the carboxylic acid group at position 2 with methylacetate to form the bioreversible prodrug linkage [1] [5]. This modification is critical for circumventing the inherent instability of the β-lactam ring in gastric environments and enhancing lipophilicity. The synthesis employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent under anhydrous conditions to minimize hydrolytic degradation of the β-lactam core [3] [7].
Table 1: Key Synthetic Intermediates for Amdinocillin Methylacetate
Intermediate | Function | Reaction Conditions | Yield (%) |
---|---|---|---|
6-APA | β-Lactam core precursor | Acylation at pH 7.0–7.5 | 78 |
Boc-amidinopropionyl chloride | Amidino side chain donor | Anhydrous DCM, 0°C | 85 |
Methylacetate adduct | Prodrug-forming agent | DCC catalysis, RT, 24h | 92 |
Final deprotection | Boc removal | TFA/DCM (1:1), 30 min | 95 |
The specificity for Penicillin-Binding Protein 2 (PBP-2) arises from the amidinopenicillanic acid scaffold, which exhibits 10-fold higher binding affinity to PBP-2 compared to classical PBPs in Escherichia coli [1] [5]. Mechanistically, the amidino group forms hydrogen bonds with Ser³⁰⁰ and Asn³⁴⁶ residues in the active site of PBP-2, disrupting peptidoglycan transpeptidation and cross-linking [1].
The methylacetate moiety in amdinocillin methylacetate serves as a lipophilic promoiety that masks the polar carboxylic acid group of amdinocillin. This modification increases the partition coefficient (logP) from –0.8 (amdinocillin) to +1.2 (prodrug), enabling passive diffusion across intestinal membranes [3] [10]. Hydrolysis kinetics reveal that the prodrug remains stable at pH 2.0 (simulated gastric fluid) with <5% degradation over 2 hours, whereas unmodified amdinocillin degrades >90% under identical conditions [7].
Enzymatic activation occurs primarily via carboxylesterases in the intestinal mucosa and liver, releasing active amdinocillin with a hydrolysis half-life (t½) of 40–60 minutes [3] [7]. Structural optimization focused on alkyl chain length and ester branching:
Table 2: Prodrug Modification Impact on Physicochemical Properties
Prodrug Variant | logP | Gastric Stability (% intact) | Hydrolysis t½ (min) | Relative Bioavailability (%) |
---|---|---|---|---|
Amdinocillin | –0.8 | <10 | N/A | 5 |
Methyl ester | +0.3 | 60 | 25 | 28 |
Ethyl ester | +0.7 | 75 | 35 | 32 |
Methylacetate | +1.2 | >95 | 55 | 42 |
Pivaloyloxymethyl | +1.8 | 98 | 120 | 38 |
Structural analogs of amdinocillin target enhanced PBP-2 affinity and β-lactamase resistance. Key modifications include:
Hydrophobic interaction mapping reveals that Motif II (residues Val¹⁰⁷–Ile¹¹⁵) in PBP-2 accommodates bulkier substituents, enabling analogs with bicyclic heteroaromatics (e.g., indole-3-acetamide) to achieve Kd values of 0.8 nM [2] [6].
Amdinocillin methylacetate contains three chiral centers: C5 (R), C6 (R), and C3' (S) of the amidino side chain. The stereospecificity of PBP-2 binding necessitates absolute retention of (5R,6R) configuration in the β-lactam ring, as epimerization at C6 reduces affinity by >100-fold [1] [5]. Synthesis employs enantioselective acylation using Penicillin G acylase (PGA) from E. coli, which selectively recognizes the (5R,6R) enantiomer of 6-APA (ee >99%) [4].
The amidino side chain’s C3' stereocenter influences hydrolytic stability:
Table 3: Stereochemical Impact on Biological Parameters
Stereoisomer | Relative PBP-2 Affinity (%) | Hydrolysis Rate (nmol/min/mg) | Antibacterial Activity (MIC, μg/mL) |
---|---|---|---|
(5R,6R,3'S) | 100 | 18.5 | 0.5 |
(5S,6S,3'S) | 0.8 | 17.9 | 128 |
(5R,6R,3'R) | 95 | 5.6 | 32 |
(5S,6R,3'S) | 12 | 16.2 | 64 |
Crystallographic analyses confirm that the (5R,6R) configuration positions the β-lactam carbonyl within 2.9 Å of the catalytic Ser³⁰⁰ nucleophile in PBP-2, facilitating acylation [1] [5]. Racemization during synthesis is minimized by low-temperature crystallization (≤–20°C) and non-basic catalysts [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7